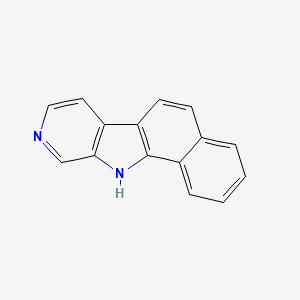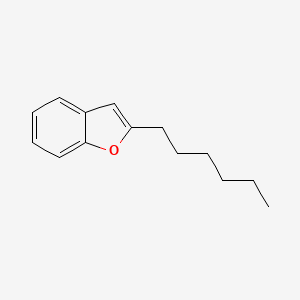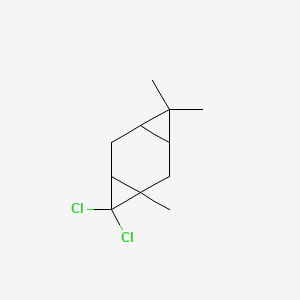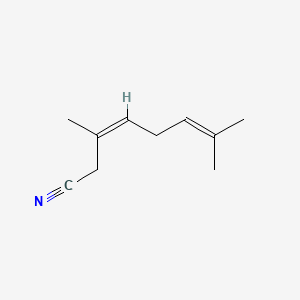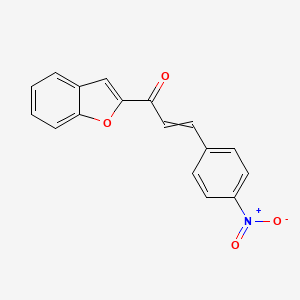![molecular formula C21H23N3 B14682346 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- CAS No. 31582-29-3](/img/structure/B14682346.png)
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of pyridine rings and an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanamine: A simpler analog with similar properties.
N-Benzylpyridine: Another compound with a benzyl group attached to a pyridine ring.
2-(2-Pyridinyl)ethylamine: A related compound with a different substitution pattern.
Uniqueness
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
31582-29-3 |
|---|---|
Fórmula molecular |
C21H23N3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-benzyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine |
InChI |
InChI=1S/C21H23N3/c1-2-8-19(9-3-1)18-24(16-12-20-10-4-6-14-22-20)17-13-21-11-5-7-15-23-21/h1-11,14-15H,12-13,16-18H2 |
Clave InChI |
ODMNHCVAIOURTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



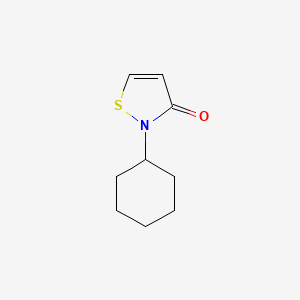
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
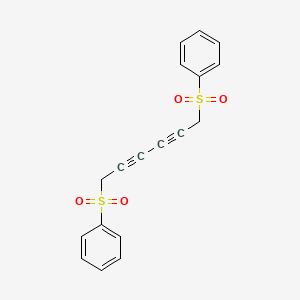

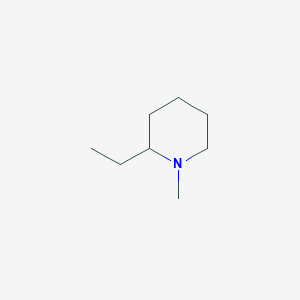

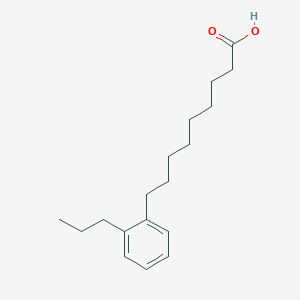
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
